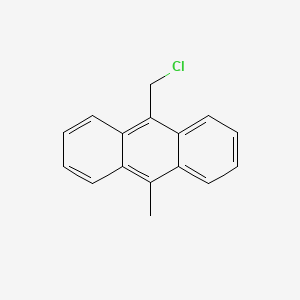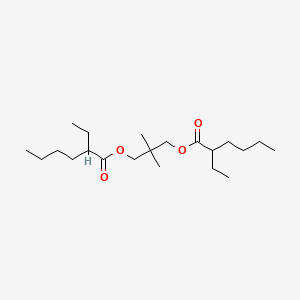
1-(2,4-dichlorobenzoyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorobenzoyl)-1H-benzimidazole is a member of the class of benzamides obtained by the formal condensation of 1H-benzimidazole and 2,4-dichlorobenzoic acid. It is a member of benzimidazoles, a member of benzamides and a dichlorobenzene. It derives from a 2,4-dichlorobenzoic acid and a 1H-benzimidazole.
Applications De Recherche Scientifique
DNA Topoisomerase I Inhibition
Benzimidazole derivatives, including 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, have been identified as potent inhibitors of type I DNA topoisomerases. These enzymes are crucial for DNA replication and transcription. Inhibiting their function can be significant in controlling the proliferation of cancer cells. A study by Alpan, Gunes, and Topçu (2007) specifically highlights the role of 1H-benzimidazole derivatives in inhibiting mammalian type I DNA topoisomerase activity, suggesting potential applications in cancer research and therapy (Alpan, Gunes, & Topçu, 2007).
Antimicrobial Activity
Göker, Alp, and Yıldız (2005) reported the synthesis of novel benzimidazole derivatives, including 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, and evaluated their antibacterial and antifungal activities. These compounds demonstrated potent antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Göker, Alp, & Yıldız, 2005).
Anti-tubercular and Antimicrobial Properties
Maste, Jeyarani, Kalekar, and Bhat (2011) explored the synthesis of benzimidazole derivatives for their biological activities, including anti-tubercular and antimicrobial effects. The findings indicate the potential of these compounds, such as 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, in treating infections caused by bacteria, including tuberculosis (Maste, Jeyarani, Kalekar, & Bhat, 2011).
Antifungal Activity
Khabnadideh, Rezaei, Pakshir, Zomorodian, and Ghafari (2012) synthesized benzimidazole derivatives and evaluated their antifungal activities. Their results suggest that these compounds, including 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, could be effective in combating fungal infections (Khabnadideh, Rezaei, Pakshir, Zomorodian, & Ghafari, 2012).
Corrosion Inhibition
Khaled (2003) studied the inhibitive action of benzimidazole derivatives on the corrosion of iron in acidic environments. These compounds, including 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, showed promise as corrosion inhibitors, which could be beneficial in industrial applications (Khaled, 2003).
Propriétés
Formule moléculaire |
C14H8Cl2N2O |
|---|---|
Poids moléculaire |
291.1 g/mol |
Nom IUPAC |
benzimidazol-1-yl-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-5-6-10(11(16)7-9)14(19)18-8-17-12-3-1-2-4-13(12)18/h1-8H |
Clé InChI |
ZNHGFTFTCGPOKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



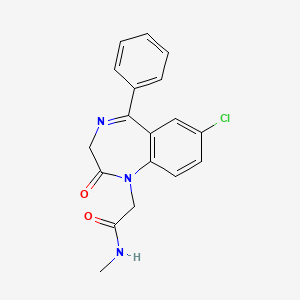
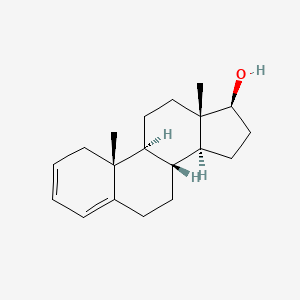

![(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanoic acid](/img/structure/B1195154.png)

![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-[1-(5-methoxy-6-methyloxan-2-yl)oxypropyl]oxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxy-2-methylpentanoic acid](/img/structure/B1195158.png)

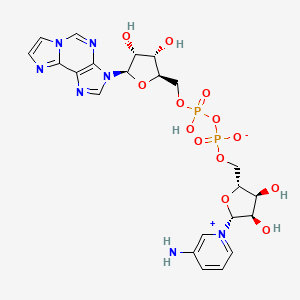
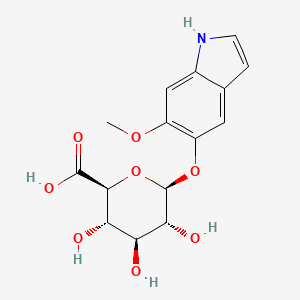

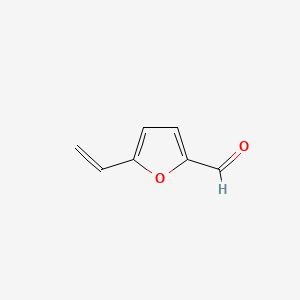
![1-(9,12-Dihydroxy-2,11a-dimethyl-1,2,3,4,7a,8,9,10,11,11a,12,13-dodecahydro-7H-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepin-14-yl)ethyl 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1195171.png)
